2,2,8,8-Tetramethylnonanedinitrile
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Overview
Description
2,2,8,8-Tetramethylnonanedinitrile is an organic compound with the molecular formula C13H22N2 It is characterized by the presence of two nitrile groups attached to a nonane backbone, with four methyl groups at the 2 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,8,8-Tetramethylnonanedinitrile can be achieved through several methods:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves the dehydration of amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,8,8-Tetramethylnonanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Depending on the nucleophile, various substituted nitriles or other functionalized compounds.
Scientific Research Applications
2,2,8,8-Tetramethylnonanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,8,8-Tetramethylnonanedinitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to primary amines through the transfer of electrons from the reducing agent to the nitrile carbon, breaking the triple bond and forming a single bond with hydrogen atoms.
Comparison with Similar Compounds
2,2,8,8-Tetramethylnonanedioic acid: This compound has carboxylic acid groups instead of nitrile groups.
2,2,8,8-Tetramethyl-azelaic acid: Another similar compound with different functional groups.
Uniqueness: 2,2,8,8-Tetramethylnonanedinitrile is unique due to its specific arrangement of nitrile groups and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
13945-80-7 |
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Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
2,2,8,8-tetramethylnonanedinitrile |
InChI |
InChI=1S/C13H22N2/c1-12(2,10-14)8-6-5-7-9-13(3,4)11-15/h5-9H2,1-4H3 |
InChI Key |
YCVYNODSHCUHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCC(C)(C)C#N)C#N |
Origin of Product |
United States |
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